molecular formula C4H12BBrN2 B1604638 Bromobis(dimethylamino)borane CAS No. 6990-27-8

Bromobis(dimethylamino)borane

Cat. No. B1604638
CAS RN: 6990-27-8
M. Wt: 178.87 g/mol
InChI Key: UBDPZBLACZIAPS-UHFFFAOYSA-N
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Description



  • Bromobis(dimethylamino)borane, also known as 1-Bromo-N,N,N′,N′-tetramethylboranediamine, has the chemical formula [(CH₃)₂N]₂BBr.

  • It is a reagent involved in intramolecular cyclization and oxidative addition for the synthesis of platinum boryl phosphine bromo complexes.

  • It is used in the preparation of fluorenyltripyrazolylborate ligands and rigid-backbone conjugated polymers.

  • Additionally, it can convert epoxides to halohydrins.




  • Molecular Structure :



    • Empirical Formula: C₄H₁₂BBrN₂

    • Molecular Weight: 178.87 g/mol

    • SMILES: CN©B(Br)N©C




  • Chemical Reactions :



    • Bromobis(dimethylamino)borane participates in intramolecular cyclization and oxidative addition reactions.

    • It is a versatile reagent for the synthesis of various organoboron compounds.




  • Physical and Chemical Properties :



    • Boiling Point: 20-28 °C at 0.5 mmHg (literature value)

    • Density: 1.259 g/mL at 25 °C (literature value)

    • Refractive Index: n20/D 1.478 (literature value)




  • Scientific Research Applications

    1. Synthesis of Organic Compounds

    Bromobis(dimethylamino)borane is used as an intermediate in the synthesis of various organic compounds. For instance, it is involved in the synthesis of Bis(pinacolato)diboron, a compound used in coupling and cyclization reactions, as well as in replacement reactions involving amino and halogen groups (Ishiyama et al., 2003). Similarly, it's used in the synthesis of organoboron compounds, including cationic complexes derived from boron trihalides (Mikhaĭlov et al., 1964).

    2. Chemical Reactivity Studies

    Bromobis(dimethylamino)borane's reactivity has been extensively studied. It's utilized in research exploring the opening of oxiranes to bromohydrins and has been found effective in these reactions due to its mild, stereo- and regioselective properties (Brown & Roy, 1998). This compound also reacts with trifluorovinyl-trifluoromethylboron derivatives, leading to the synthesis of various boron-containing organic compounds (Brauer & Pawelke, 2000).

    3. Use in Hydrogen Storage Research

    Dimethylamine-borane, related to Bromobis(dimethylamino)borane, is being researched for its potential in hydrogen storage, a crucial aspect of the 'Hydrogen Economy.' Studies focus on the dehydrogenation of dimethylamine-borane at room temperature, exploring the kinetics and catalysis of this process (Zahmakiran et al., 2012).

    Safety And Hazards



    • Flammable liquid and vapor (H226)

    • In contact with water, it releases flammable gases that may ignite spontaneously (H260)

    • Causes severe skin burns and eye damage (H314)

    • Handle under inert gas, protect from moisture, and use explosion-proof equipment.




  • Future Directions



    • Further research could explore its applications in catalysis and materials science.




    Please note that this analysis is based on available literature and safety precautions should be followed when handling this compound123. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    N-[bromo(dimethylamino)boranyl]-N-methylmethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UBDPZBLACZIAPS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(N(C)C)(N(C)C)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H12BBrN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60220186
    Record name Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60220186
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.87 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-

    CAS RN

    6990-27-8
    Record name Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990278
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60220186
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Bromobis(dimethylamino)borane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Bromobis(dimethylamino)borane
    Reactant of Route 2
    Bromobis(dimethylamino)borane
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    Bromobis(dimethylamino)borane
    Reactant of Route 4
    Bromobis(dimethylamino)borane
    Reactant of Route 5
    Bromobis(dimethylamino)borane
    Reactant of Route 6
    Bromobis(dimethylamino)borane

    Citations

    For This Compound
    24
    Citations
    TW Bell, JA Ciaccio - Tetrahedron letters, 1986 - Elsevier
    Tetrahedron Letters, Vo1.27, No.7, pp 827-830, 1986 oo40-4039/86 $3.00 + .OO Printed in Great Britain 81986 Peroamon Press Ltd. Page 1 Tetrahedron Letters, Vo1.27, No.7, pp 827-830 …
    Number of citations: 36 www.sciencedirect.com
    T Ishiyama, M Murata, T Ahiko… - Organic …, 2000 - eprints.lib.hokudai.ac.jp
    A. Tris (dimethylamino) borane (Note 1). A 2-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-cooled reflux condenser connected to nitrogen …
    Number of citations: 82 eprints.lib.hokudai.ac.jp
    JL Boone, RJ Brotherton, LL Petterson - Inorganic Chemistry, 1965 - ACS Publications
    Experimental Preparation of Bis (dimethylamino)-o-carboranylborane.—A solution of monolithio-o-carborane was prepared in 50 ml. of anhydrous diethyl ether by the addition of 20.0 ml…
    Number of citations: 21 pubs.acs.org
    SC Malhotra - Inorganic Chemistry, 1964 - ACS Publications
    Tetrakis (dimethylamino) diboron reacts with certain protonic acids to give substituted diboron compounds. With hydrogen sulfide, a six-membered ring compound containing two boron-…
    Number of citations: 35 pubs.acs.org
    HC Brown, CD Roy - Molecules Online, 1998 - Springer
    BHBr 2 -DMS and BH2Br-DMS have been found to be highly promising, mild, stereo- and regioselective reagents useful in the opening of epoxides to the corresponding halohydrins at …
    Number of citations: 14 link.springer.com
    BOE TMS - thieme-connect.com
    Borylketenes have been isolated as boryl (silyl) ketenes (Scheme 1). They can be prepared from ethoxyacetylenes, either by substitution first with a silyl group, eg to give 2, followed by …
    Number of citations: 0 www.thieme-connect.com
    H Braunschweig, F Guethlein - … Chemie International Edition, 2011 - Wiley Online Library
    The diboranes (4) bis (catecholato) diborane (B 2 Cat 2) and bis (pinacolato) diborane (B 2 Pin 2) are important precursors for organoboronic esters, which are versatile reagents for the …
    Number of citations: 80 onlinelibrary.wiley.com
    X Liu, X Zhang, G Zhang, S Sun, DS Li - ACS Materials Letters, 2023 - ACS Publications
    Hydrogen (H 2 ) has drawn extensive attention due to its superior gravimetric capacity density and eco-friendly nature. Nowadays, hydrogen is mainly produced by the steam reforming …
    Number of citations: 2 pubs.acs.org
    H Braunschweig, C Claes, F Guethlein - Journal of Organometallic …, 2012 - Elsevier
    The early transition metal compounds [Cp 2 TiCl 2 ], [Cp 2 ZrCl 2 ] and [Cp 2 HfCl 2 ] were employed as pre-catalysts for the dehydrocoupling of catecholborane. The product of this …
    Number of citations: 37 www.sciencedirect.com
    JA Ciaccio - 1988 - search.proquest.com
    An approach is described for the stereospecific conversion of threo and erythro 1, 2-eopxy-3-alkanols to cis and trans internal epoxides, respectively, via an alkylative rearrangement of …
    Number of citations: 2 search.proquest.com

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